

4-Nitrobenzylamine hydrochloride molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nitrobenzylamine hydrochloride

Cat. No.: B100060

[Get Quote](#)

An In-Depth Technical Guide to **4-Nitrobenzylamine Hydrochloride**: Properties, Synthesis, and Applications in Research and Development

Abstract

4-Nitrobenzylamine hydrochloride (CAS No: 18600-42-5) is a pivotal chemical intermediate, recognized for its utility as a versatile building block in organic synthesis and its significant role in the development of novel pharmaceuticals and materials. This guide provides a comprehensive technical overview of its molecular characteristics, physicochemical properties, validated synthetic protocols, analytical characterization methods, and key applications. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights, offering researchers, chemists, and drug development professionals a definitive resource for utilizing this compound effectively and safely.

Core Molecular Profile and Physicochemical Properties

4-Nitrobenzylamine hydrochloride is a salt form of 4-nitrobenzylamine, which enhances its stability and handling characteristics, particularly its solubility in aqueous and polar protic solvents. The presence of the nitro group at the para position of the benzene ring significantly influences its electronic properties and reactivity, making it a valuable synthon.

The primary molecular attribute is its molecular weight, which is a fundamental constant for all stoichiometric calculations. The molecular weight of **4-Nitrobenzylamine hydrochloride** is 188.61 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This value is derived from its molecular formula, C₇H₉CIN₂O₂.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[8\]](#)

Key Physicochemical Data

A summary of the essential properties of **4-Nitrobenzylamine hydrochloride** is presented below for quick reference.

Property	Value	Source(s)
Molecular Weight	188.61 g/mol	[1] [2] [5]
Molecular Formula	C ₇ H ₉ CIN ₂ O ₂	[1] [6] [8]
CAS Number	18600-42-5	[1] [8] [9]
Appearance	White to light yellow/light brown crystalline powder	[1] [8] [9] [10]
Melting Point	~265 °C (with decomposition)	[1] [2] [9] [10]
Solubility	Soluble in water; Soluble in methanol:glacial acetic acid (1:1) at 25 mg/mL	[1] [2] [5] [8]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C in a cool, dry place	[1] [8] [9] [10]

The hydrochloride salt form is critical for its utility. The protonation of the primary amine to form an ammonium salt not only increases water solubility but also protects the amine from unwanted side reactions, such as oxidation, allowing it to be stored with greater stability.[\[1\]](#)[\[10\]](#)

Synthesis and Purification: A Validated Protocol

The reliable synthesis of **4-Nitrobenzylamine hydrochloride** is crucial for its application in multi-step synthetic campaigns. A common and efficient method involves the reduction of a nitrile, which offers high yields and utilizes readily available starting materials.

Rationale of the Synthetic Route

The chosen method is the reduction of 4-nitrobenzonitrile. This pathway is favored for several reasons:

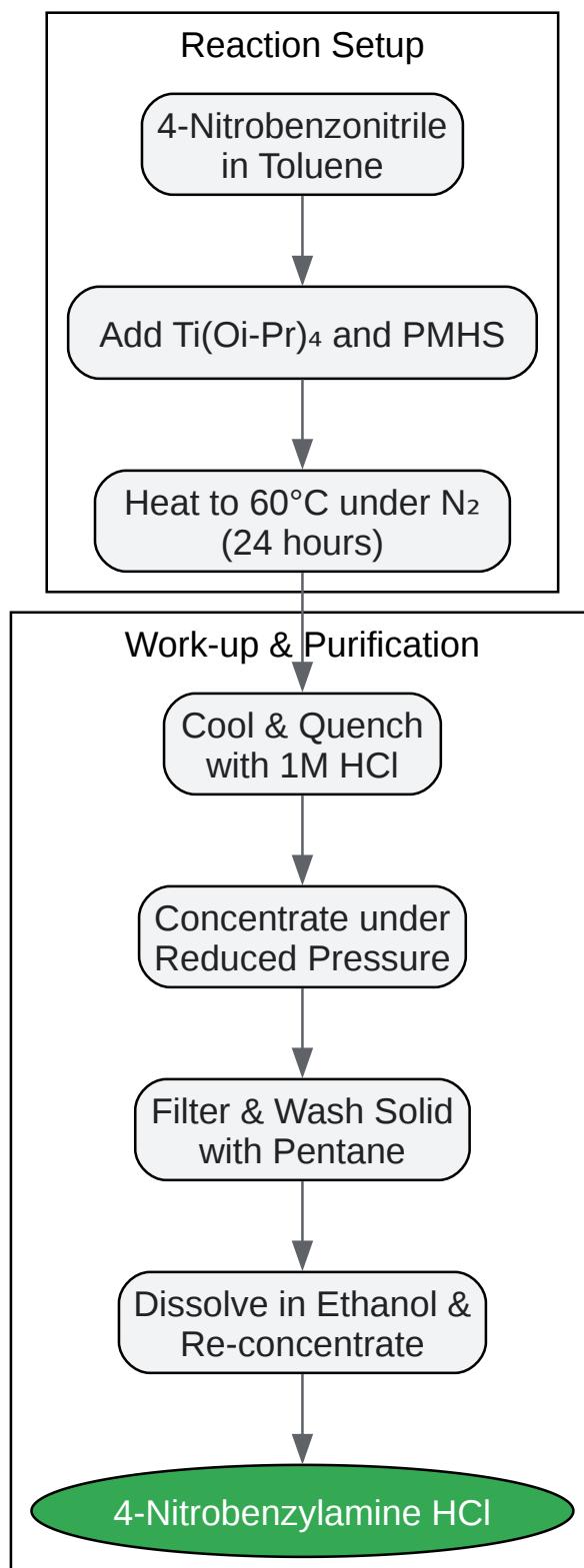
- Atom Economy: The direct reduction of a nitrile to an amine is an atom-efficient transformation.
- Selectivity: Modern reducing systems can selectively reduce the nitrile group in the presence of the aromatic nitro group, which is a key requirement.
- Starting Material Accessibility: 4-nitrobenzonitrile is a commercially available and relatively inexpensive starting material.

The protocol described uses a titanium(IV) isopropoxide-catalyzed hydrosilylation, a method known for its effectiveness in reducing nitriles under relatively mild conditions.^[1] The final acidification step with hydrochloric acid not only quenches the reaction but also directly isolates the product as its stable hydrochloride salt.

Detailed Experimental Protocol: Synthesis from 4-Nitrobenzonitrile

This protocol is a self-validating system, where successful execution yields the product with expected purity, verifiable by the analytical methods in Section 3.

Reagents and Equipment:


- 4-Nitrobenzonitrile (1.0 eq.)
- Titanium(IV) isopropoxide ($Ti(Oi-Pr)_4$, 1.0 eq.)
- Polymethylhydrosiloxane (PMHS, 2.0 eq.)
- Toluene (Anhydrous)
- 1 M Hydrochloric Acid (HCl)
- Ethanol

- Pentane
- Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet.

Procedure:

- Under an inert atmosphere (Nitrogen or Argon), charge a round-bottom flask with 4-nitrobenzonitrile (e.g., 1.0 g, 6.75 mmol, 1.0 eq.) and anhydrous toluene (approx. 6 mL).
- To this solution, add titanium(IV) isopropoxide (1.5 mL, 5.1 mmol, 1.0 eq. relative to a 5.1 mmol scale as per reference) and polymethylhydrosiloxane (PMHS, 2.0 eq.).[\[1\]](#)
- Heat the reaction mixture to 60 °C with stirring. The solution will typically change color from colorless to black over the course of the reaction.[\[1\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or ^1H NMR until the starting material is consumed (typically 24 hours).[\[1\]](#)
- Once complete, cool the mixture to room temperature.
- Carefully acidify the reaction mixture with 1 M aqueous HCl (1.5 eq.) to quench the reaction and protonate the amine. This should result in a clarified solution.[\[1\]](#)
- Concentrate the crude product under reduced pressure to remove the solvent.
- Filter the resulting solid and wash thoroughly with pentane (e.g., 3 x 50 mL) to remove non-polar impurities.
- For further purification, dissolve the washed solid in a minimal amount of ethanol and re-concentrate the filtrate under reduced pressure to yield the final product, **4-Nitrobenzylamine hydrochloride**.[\[1\]](#)

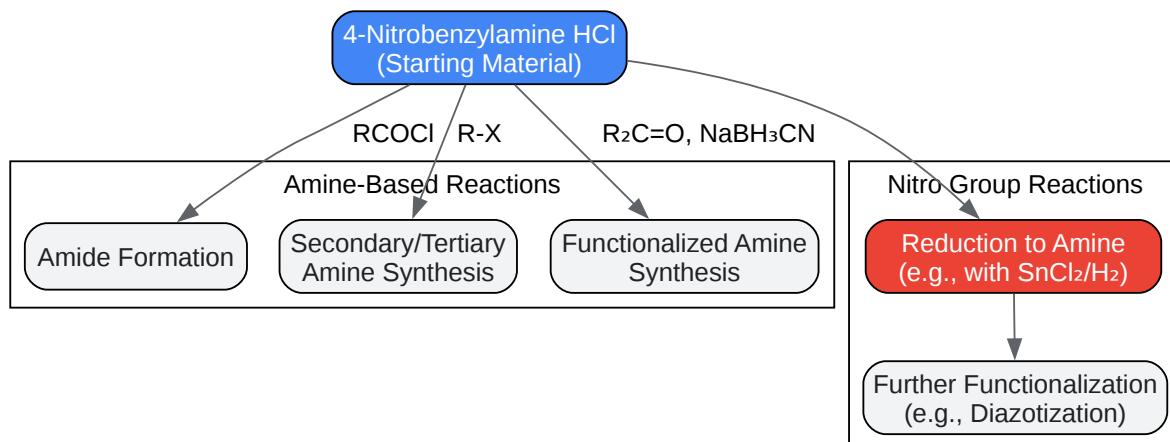
Workflow Diagram: Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Nitrobenzylamine hydrochloride**.

Analytical Characterization for Quality Assurance

Verifying the identity, purity, and integrity of **4-Nitrobenzylamine hydrochloride** is essential for its reliable use in downstream applications. A multi-technique approach is recommended.


Analysis Technique	Purpose	Expected Outcome
¹ H NMR	Structural Confirmation & Identity	Signals corresponding to aromatic protons (two doublets), methylene protons (singlet), and amine protons (broad singlet). Chemical shifts will be influenced by the nitro group and ammonium salt formation.
FTIR Spectroscopy	Functional Group Identification	Characteristic peaks for N-H stretching (amine salt), aromatic C-H, asymmetric and symmetric N-O stretching (nitro group), and aromatic C=C bonds.
HPLC	Purity Assessment	A single major peak indicating high purity (typically >98%). ^[9] The method is crucial for quantifying impurities.
Argentometric Titration	Chloride Content Assay	Confirms the stoichiometric formation of the hydrochloride salt by quantifying the chloride ion content. ^[9]
Melting Point	Purity Indication	A sharp melting point around the literature value (~265 °C) indicates high purity. A broad range suggests impurities.

Applications in Research and Development

The utility of **4-Nitrobenzylamine hydrochloride** stems from its dual functionality: a nucleophilic primary amine and an electron-deficient nitroaromatic ring.

Core Reactivity and Use as a Building Block

The primary amine is a versatile nucleophile, readily participating in reactions such as amidation, alkylation, and reductive amination. The nitro group can be easily reduced to an aniline, providing a handle for further functionalization. This dual reactivity makes it a cornerstone intermediate in combinatorial chemistry and targeted synthesis.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **4-Nitrobenzylamine hydrochloride**.

Case Study: Synthesis of Purine Analogs

4-Nitrobenzylamine hydrochloride has been specifically used in the preparation of 2-fluoro-6-(4-nitrobenzylamino)purine.[1][5] In this synthesis, it acts as a nucleophile, displacing the fluorine atom on the purine ring. Purine analogs are a critical class of compounds in drug discovery, often investigated as kinase inhibitors or antiviral agents. The nitrobenzyl moiety can be a key part of the final pharmacophore or can be reduced to an amine for further library development.

Case Study: Functionalization of Nanomaterials

In materials science, the compound has been employed to chemically modify the surfaces of graphite powder and multi-walled carbon nanotubes.[1][5] The rationale for this application is that the amine group can be diazotized and subsequently grafted onto the carbon surface, creating a functionalized layer. The pendant nitro groups on the surface can then be used for further chemical transformations, such as linking bioactive molecules or altering the material's electronic properties.

Safety, Handling, and Storage Protocols

Due to its potential hazards, strict adherence to safety protocols is mandatory when handling **4-Nitrobenzylamine hydrochloride**.

GHS Hazard Information

Pictogram	GHS Code	Hazard Statement
GHS07 (Exclamation Mark)	H315	Causes skin irritation[4][9][11]
GHS07 (Exclamation Mark)	H319	Causes serious eye irritation[4][9][11]
GHS07 (Exclamation Mark)	H335	May cause respiratory irritation[1][4][10]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Ensure eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][11]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[8][11][12]

- Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator. [\[13\]](#)
- First Aid Measures:
 - In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. [\[11\]](#)[\[12\]](#)
 - In case of skin contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention. [\[11\]](#)[\[12\]](#)
 - If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. [\[12\]](#)
 - If ingested: Rinse mouth with water. Do not induce vomiting. Seek medical attention. [\[12\]](#)

Storage and Stability

To ensure chemical integrity, store **4-Nitrobenzylamine hydrochloride** in a tightly sealed container in a cool (2-8°C), dry, and dark place under an inert atmosphere. [\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. [\[1\]](#)[\[10\]](#)

Conclusion

4-Nitrobenzylamine hydrochloride is more than a simple chemical; it is an enabling tool for innovation in both pharmaceutical and material sciences. Its well-defined molecular weight of 188.61 g/mol, coupled with its predictable reactivity and established synthetic protocols, provides a reliable foundation for complex molecular design. By understanding its properties, synthesis, and applications as detailed in this guide, researchers and developers can fully leverage its potential while ensuring the highest standards of safety and scientific rigor.

References

- ChemBK. (2024). 4-nitrobenzylammonium HCL.
- Huzhou Putaibio Biological Technology Co., Ltd. (n.d.). 4-硝基苯甲基胺.盐酸盐 - CAS:18600-42-5.
- PubChem. (n.d.). 4-Nitrobenzylammonium hydrochloride.
- PubChem. (n.d.). **4-Nitrobenzylamine hydrochloride**.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
- PubChem. (n.d.). 4-Nitrobenzylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Nitrobenzylamine hydrochloride | 18600-42-5 [chemicalbook.com]
- 2. 4-硝基苯甲胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrobenzylamine hydrochloride | C7H9CIN2O2 | CID 11252467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-硝基苯甲胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Nitrobenzylamine hydrochloride, 94% | Fisher Scientific [fishersci.ca]
- 7. scbt.com [scbt.com]
- 8. Page loading... [guidechem.com]
- 9. 4-Nitrobenzylamine Hydrochloride | 18600-42-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 4-Nitrobenzylamine hydrochloride | 18600-42-5 [amp.chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [4-Nitrobenzylamine hydrochloride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b100060#4-nitrobenzylamine-hydrochloride-molecular-weight\]](https://www.benchchem.com/product/b100060#4-nitrobenzylamine-hydrochloride-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com